![molecular formula C14H15ClN4O2 B242233 ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B242233.png)
ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate, also known as CBY-1, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CBY-1 has been found to exhibit promising properties as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in the regulation of insulin signaling and glucose homeostasis.
Mécanisme D'action
The mechanism of action of ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate involves the binding of the compound to the active site of PTP1B, which inhibits its enzymatic activity. This leads to increased insulin signaling and glucose uptake in insulin-sensitive tissues such as liver, muscle, and adipose tissue. ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate has also been found to inhibit the activity of other tyrosine phosphatases, including SHP-1 and SHP-2, which are involved in the regulation of immune cell signaling.
Biochemical and Physiological Effects
ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate has been shown to exhibit a range of biochemical and physiological effects in animal models. In addition to its effects on insulin signaling and glucose homeostasis, ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate has been found to exhibit anti-inflammatory and anti-tumor properties. It has also been shown to improve cognitive function and reduce oxidative stress in the brain. These effects are thought to be mediated by the inhibition of PTP1B and other tyrosine phosphatases.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate has several advantages for use in lab experiments. It exhibits potent and selective inhibition of PTP1B, which makes it a valuable tool for studying the role of this enzyme in insulin signaling and glucose homeostasis. It is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, there are also some limitations to its use. ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known. Additionally, its effects on other tyrosine phosphatases may complicate its use in certain experiments.
Orientations Futures
There are several future directions for research on ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate. One area of interest is the development of novel therapies for diabetes and other metabolic disorders based on its PTP1B inhibitory properties. Another area of interest is its potential use as an anti-inflammatory or anti-tumor agent. Further studies are also needed to investigate its effects on other tyrosine phosphatases and to determine its safety and efficacy in humans. Finally, the development of more efficient synthesis methods for ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate may facilitate its use in a wider range of experiments.
Méthodes De Synthèse
The synthesis of ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate involves a multi-step process that includes the condensation of 2-chlorobenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting hydrazine derivative with ethyl acetoacetate and 3-methyl-1H-pyrazole-4-carboxylic acid. The final product is obtained after purification through column chromatography and recrystallization. The purity of the compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is its role as a PTP1B inhibitor. PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate has been found to exhibit potent and selective inhibition of PTP1B, making it a promising candidate for the development of novel therapies for diabetes and other metabolic disorders.
Propriétés
Nom du produit |
ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate |
---|---|
Formule moléculaire |
C14H15ClN4O2 |
Poids moléculaire |
306.75 g/mol |
Nom IUPAC |
ethyl 3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-5-methyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H15ClN4O2/c1-3-21-14(20)12-9(2)17-19-13(12)18-16-8-10-6-4-5-7-11(10)15/h4-8H,3H2,1-2H3,(H2,17,18,19)/b16-8+ |
Clé InChI |
IMVKMTYBUCQXOL-LZYBPNLTSA-N |
SMILES isomérique |
CCOC(=O)C1=C(NN=C1N/N=C/C2=CC=CC=C2Cl)C |
SMILES |
CCOC(=O)C1=C(NN=C1NN=CC2=CC=CC=C2Cl)C |
SMILES canonique |
CCOC(=O)C1=C(NN=C1NN=CC2=CC=CC=C2Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.